molecular formula C13H29NOSi B14717579 Piperidine, 1-(2-(triethylsiloxy)ethyl)- CAS No. 20467-05-4

Piperidine, 1-(2-(triethylsiloxy)ethyl)-

Cat. No.: B14717579
CAS No.: 20467-05-4
M. Wt: 243.46 g/mol
InChI Key: HVPOWXIXJOPZSM-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-(triethylsiloxy)ethyl)- is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The compound features a triethylsiloxy group attached to the piperidine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives often involves cyclization reactionsThe reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of piperidine derivatives can involve multi-step processes, including the initial formation of the piperidine ring, followed by functionalization steps to introduce the desired substituents. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(2-(triethylsiloxy)ethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

    Oxidation: N-oxides

    Reduction: De-triethylsiloxylated piperidine

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Piperidine, 1-(2-(triethylsiloxy)ethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-(triethylsiloxy)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The triethylsiloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with specific proteins, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, lacking the triethylsiloxy group.

    Piperidine, 1-(2-hydroxyethyl)-: Similar structure but with a hydroxy group instead of triethylsiloxy.

    Piperidine, 1-(2-methoxyethyl)-: Contains a methoxy group in place of the triethylsiloxy group.

Uniqueness

Piperidine, 1-(2-(triethylsiloxy)ethyl)- is unique due to the presence of the triethylsiloxy group, which can significantly alter its chemical properties and biological activity compared to other piperidine derivatives. This modification can enhance its solubility in organic solvents and its ability to interact with hydrophobic regions of biological targets .

Properties

CAS No.

20467-05-4

Molecular Formula

C13H29NOSi

Molecular Weight

243.46 g/mol

IUPAC Name

triethyl(2-piperidin-1-ylethoxy)silane

InChI

InChI=1S/C13H29NOSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h4-13H2,1-3H3

InChI Key

HVPOWXIXJOPZSM-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCCN1CCCCC1

Origin of Product

United States

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